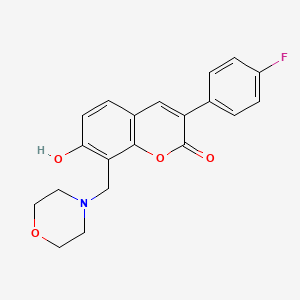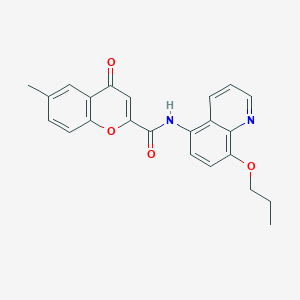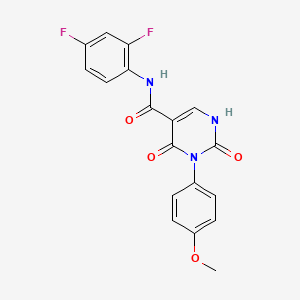
3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a morpholinylmethyl group attached to the chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the substituents step-by-step. The process may involve:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the chromen-2-one core.
Attachment of the Morpholinylmethyl Group: This step can be achieved through nucleophilic substitution reactions where a morpholine derivative reacts with a suitable leaving group on the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the chromen-2-one core.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups onto the fluorophenyl ring.
科学的研究の応用
3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of fluorophenyl and morpholinylmethyl groups on biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or enhanced stability.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholinylmethyl group can improve solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 3-(4-methylphenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the overall pharmacokinetic profile of the compound.
特性
分子式 |
C20H18FNO4 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C20H18FNO4/c21-15-4-1-13(2-5-15)16-11-14-3-6-18(23)17(19(14)26-20(16)24)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2 |
InChIキー |
FZAQDNHJRXPPCD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11294150.png)
![4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid](/img/structure/B11294154.png)
![5-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11294164.png)
![N,N-diethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294165.png)
![Ethyl 7-amino-3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11294169.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11294176.png)
![Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11294178.png)

![N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11294193.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B11294199.png)
![N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11294209.png)
![methyl {8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11294212.png)


